molecular formula C16H15N3O B5535003 3-[2-(ethylamino)phenyl]-1H-quinoxalin-2-one

3-[2-(ethylamino)phenyl]-1H-quinoxalin-2-one

Cat. No.: B5535003
M. Wt: 265.31 g/mol
InChI Key: TWXKVWQCDBZHHE-UHFFFAOYSA-N
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Description

3-[2-(ethylamino)phenyl]-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(ethylamino)phenyl]-1H-quinoxalin-2-one typically involves the nucleophilic substitution of a quinoxaline derivative. One common method starts with the preparation of 3-(2-bromoethylamino)-2-phenylquinoxalin-4(3H)-one from anthranilic acid through a multistep synthesis . The bromo derivative is then reacted with ethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(ethylamino)phenyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various amines, alkyl halides, and other nucleophiles can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(ethylamino)phenyl]-1H-quinoxalin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as histamine receptors in the case of its antihistaminic activity. The compound may also inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(ethylamino)phenyl]-1H-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antihistaminic agent and its versatility in undergoing various chemical reactions make it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-(ethylamino)phenyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-17-12-8-4-3-7-11(12)15-16(20)19-14-10-6-5-9-13(14)18-15/h3-10,17H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXKVWQCDBZHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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